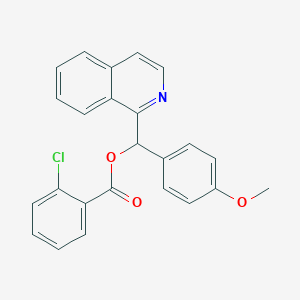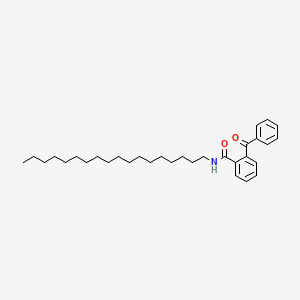![molecular formula C34H30ClN5O6 B11567447 2-[(E)-(2-{(2E)-2-{[(2-chlorophenyl)carbonyl]amino}-3-[4-(diethylamino)phenyl]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11567447.png)
2-[(E)-(2-{(2E)-2-{[(2-chlorophenyl)carbonyl]amino}-3-[4-(diethylamino)phenyl]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-{[(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(DIETHYLAMINO)PHENYL]PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features multiple functional groups, including amides, imines, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(DIETHYLAMINO)PHENYL]PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can be achieved through a multi-step process involving the following key reactions:
Formation of the Amide Bond: The initial step involves the formation of the amide bond between 2-chlorophenylamine and 4-nitrobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Imination Reaction: The next step involves the imination reaction between the resulting amide and an aldehyde derivative of 4-(diethylamino)benzaldehyde under acidic conditions to form the imine linkage.
Final Coupling: The final step involves the coupling of the imine intermediate with the formamido derivative of 2-chlorophenylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group under catalytic hydrogenation conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Reduction of Imine Linkage: Formation of the corresponding amine derivative.
Substitution of Chlorine Atom: Formation of substituted derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving amide and imine linkages.
Medicine: Potential use as a drug candidate for targeting specific biological pathways.
Industry: Use in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors through its functional groups. The amide and imine linkages could form hydrogen bonds or covalent interactions with the active sites of enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-{[(2E)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(DIETHYLAMINO)PHENYL]PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE
- 2-[(E)-{[(2E)-2-[(2-FLUOROPHENYL)FORMAMIDO]-3-[4-(DIETHYLAMINO)PHENYL]PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE
Uniqueness
The uniqueness of 2-[(E)-{[(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(DIETHYLAMINO)PHENYL]PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the 2-chlorophenyl group, the diethylamino group, and the nitro group can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C34H30ClN5O6 |
|---|---|
Peso molecular |
640.1 g/mol |
Nombre IUPAC |
[2-[(E)-[[(E)-2-[(2-chlorobenzoyl)amino]-3-[4-(diethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C34H30ClN5O6/c1-3-39(4-2)26-17-13-23(14-18-26)21-30(37-32(41)28-10-6-7-11-29(28)35)33(42)38-36-22-25-9-5-8-12-31(25)46-34(43)24-15-19-27(20-16-24)40(44)45/h5-22H,3-4H2,1-2H3,(H,37,41)(H,38,42)/b30-21+,36-22+ |
Clave InChI |
BMCYSUUQISJJBK-WMXUEKPJSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4Cl |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567369.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567373.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11567375.png)
![N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine](/img/structure/B11567386.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567389.png)
![methyl 2-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B11567400.png)
![3-methyl-6-phenyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567406.png)
![N-(3-chlorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567412.png)

![1-(3-fluorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11567426.png)
![N-(5-chloro-2-methylphenyl)-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11567430.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B11567443.png)
![5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11567445.png)
